molecular formula C9H12ClNO2S B1373645 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride CAS No. 1269054-05-8

5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride

Cat. No.: B1373645
CAS No.: 1269054-05-8
M. Wt: 233.72 g/mol
InChI Key: IEANRMCTQVCJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a thiophene ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Attachment to the Thiophene Ring: The pyrrolidine ring is then attached to the thiophene ring through a series of reactions, including nucleophilic substitution or coupling reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to influence key biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A related compound with a similar pyrrolidine ring structure.

    Thiophene-2-carboxylic acid: A compound with a similar thiophene ring structure.

    Proline: An amino acid with a pyrrolidine ring, used as a building block in proteins.

Uniqueness

5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-pyrrolidin-2-ylthiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-9(12)8-4-3-7(13-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEANRMCTQVCJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269054-05-8
Record name 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.